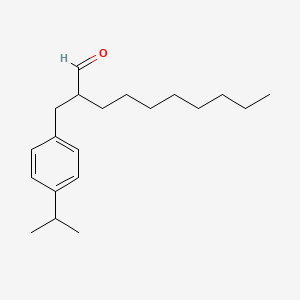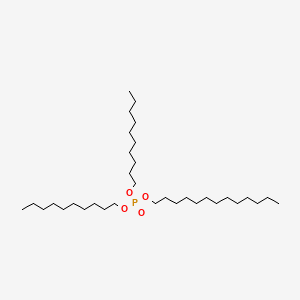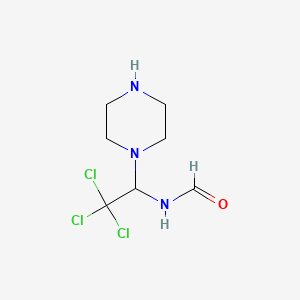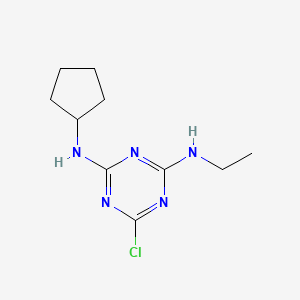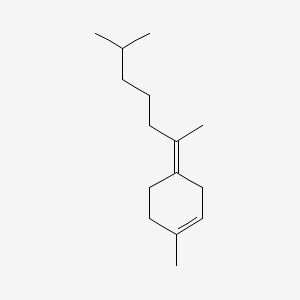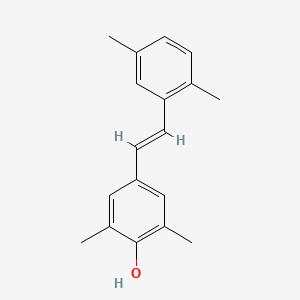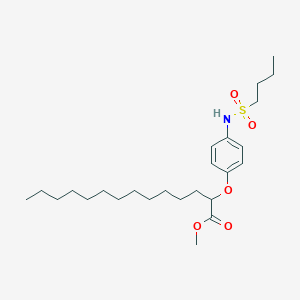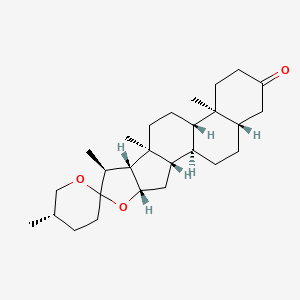
Bis(2-(methoxycarbonyl)phenyl) oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビス(2-(メトキシカルボニル)フェニル)オキサラート: は、分子式C18H14O8 の有機化合物です。これはシュウ酸のジエステルであり、化学発光、特にグローシックにおける役割で知られています。この化合物は、オキサラート結合を介してさらに結合したフェニル環に結合した2つのメトキシカルボニル基によって特徴付けられます。
準備方法
合成経路と反応条件: ビス(2-(メトキシカルボニル)フェニル)オキサラートの合成は、通常、シュウ酸と2-(メトキシカルボニル)フェノールのエステル化を伴います。この反応は、エステル結合の形成を促進するために、チオニルクロリドまたはオキシ塩化リンなどの脱水剤の存在下で行われます。反応条件には、通常、ジクロロメタンまたはトルエンなどの有機溶媒中で反応物を還流することが含まれます。
工業生産方法: 工業規模では、ビス(2-(メトキシカルボニル)フェニル)オキサラートの生産には、高い収率と純度を確保するために、連続フロープロセスが使用される場合があります。触媒と最適化された反応条件の使用により、合成の効率を高めることができます。この生成物は通常、再結晶またはクロマトグラフィー技術によって精製されます。
化学反応の分析
反応の種類:
酸化: ビス(2-(メトキシカルボニル)フェニル)オキサラートは、特にメトキシカルボニル基で酸化反応を受けることができ、カルボン酸を生成します。
還元: この化合物は、対応するアルコールを生成するために還元できますが、この反応はあまり一般的ではありません。
置換: 求核置換反応は、フェニル環で起こり、メトキシカルボニル基は他の官能基で置き換えることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件で使用します。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: 水酸化ナトリウムまたは他の強塩基などの試薬を極性溶媒で使用します。
主な製品:
酸化: ビス(2-カルボキシフェニル)オキサラートの生成。
還元: ビス(2-ヒドロキシフェニル)オキサラートの生成。
置換: 使用する求核試薬に応じて、さまざまな置換フェニルオキサラートの生成。
科学研究の応用
化学: ビス(2-(メトキシカルボニル)フェニル)オキサラートは、化学発光研究で広く使用されています。これは、過酸化水素と反応して光を生成するグローシックの主要な成分です。
生物学と医学: この化合物の化学発光特性は、生物学的アッセイと診断テストで使用されています。これは、特定の生体分子の存在を検出するためのマーカーとして使用できます。
産業: 産業部門では、ビス(2-(メトキシカルボニル)フェニル)オキサラートは、発光デバイスと安全機器の製造に使用されています。外部電源なしで光を生成する能力は、非常照明や信号に役立ちます。
科学的研究の応用
Chemistry: Bis(2-(methoxycarbonyl)phenyl) oxalate is widely used in chemiluminescence studies. It serves as a key component in glow sticks, where it reacts with hydrogen peroxide to produce light.
Biology and Medicine: The compound’s chemiluminescent properties are utilized in biological assays and diagnostic tests. It can be used as a marker to detect the presence of specific biomolecules.
Industry: In the industrial sector, this compound is used in the manufacturing of light-emitting devices and safety equipment. Its ability to produce light without an external power source makes it valuable in emergency lighting and signaling.
作用機序
ビス(2-(メトキシカルボニル)フェニル)オキサラートの化学発光反応は、過酸化水素の存在下でのオキサラートエステルの分解を伴います。この反応により、中間体ジオキセタンジオンが生成され、これは二酸化炭素と励起状態の分子を生成するために分解します。励起状態の分子は、基底状態に戻るときに可視光の形でエネルギーを放出します。
類似の化合物との比較
類似の化合物:
- ビス(2,4,6-トリクロロフェニル)オキサラート
- ビス(2,4,5-トリクロロ-6-(ペンチロキシカルボニル)フェニル)オキサラート
- ビス(2-メトキシフェニル)カーボネート
比較:
- ビス(2,4,6-トリクロロフェニル)オキサラート とビス(2,4,5-トリクロロ-6-(ペンチロキシカルボニル)フェニル)オキサラート も化学発光に使用されますが、フェニル環に異なる置換基があり、反応性と発光特性に影響を与える可能性があります。
- ビス(2-メトキシフェニル)カーボネート は構造的に似ていますが、オキサラート結合がなく、化学的挙動と用途が変わります。
独自性: ビス(2-(メトキシカルボニル)フェニル)オキサラートは、化学発光の際に溶解性、反応性、および発光波長に影響を与える特定のメトキシカルボニル基が特徴です。これにより、発光デバイスや生物学的アッセイの特定の用途に特に適しています。
類似化合物との比較
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl) oxalate
- Bis(2-methoxyphenyl) carbonate
Comparison:
- Bis(2,4,6-trichlorophenyl) oxalate and Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl) oxalate are also used in chemiluminescence but have different substituents on the phenyl rings, which can affect their reactivity and light-emitting properties.
- Bis(2-methoxyphenyl) carbonate is structurally similar but lacks the oxalate linkage, which changes its chemical behavior and applications.
Uniqueness: Bis(2-(methoxycarbonyl)phenyl) oxalate is unique due to its specific methoxycarbonyl groups, which influence its solubility, reactivity, and the wavelength of light emitted during chemiluminescence. This makes it particularly suitable for specific applications in light-emitting devices and biological assays.
特性
CAS番号 |
2253964-52-0 |
|---|---|
分子式 |
C18H14O8 |
分子量 |
358.3 g/mol |
IUPAC名 |
bis(2-methoxycarbonylphenyl) oxalate |
InChI |
InChI=1S/C18H14O8/c1-23-15(19)11-7-3-5-9-13(11)25-17(21)18(22)26-14-10-6-4-8-12(14)16(20)24-2/h3-10H,1-2H3 |
InChIキー |
QUXQUIHALSYBKJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C(=O)OC2=CC=CC=C2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)

